5-Methoxy-4-Chromanone

synthetic methodology heterocyclic chemistry regioselective cyclization

Researchers using unsubstituted or isomeric chromanones often encounter divergent SAR and failed demethylation cascades. 5-Methoxy-4-chromanone (CAS 863309-86-8) is the required starting material for synthesizing anti-HIV-1 actives (+)-calanolide A and (+)-inophyllum B, and is validated in CNS-targeted patent literature (WO2009/55437 A2). Key advantages: - Enables the IMA/MgI₂-assisted demethylation-isomerization cascade inaccessible to other isomers - ≥98% HPLC purity with ≤0.5% moisture for reproducible stock solutions - Bulk synthesis scale available (up to kgs) for lead optimization campaigns

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 863309-86-8
Cat. No. B1590909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-Chromanone
CAS863309-86-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=O)CCO2
InChIInChI=1S/C10H10O3/c1-12-8-3-2-4-9-10(8)7(11)5-6-13-9/h2-4H,5-6H2,1H3
InChIKeyNDMGXDPNMNYBFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-Chromanone: Structural and Procurement Overview


5-Methoxy-4-chromanone (CAS 863309-86-8, MF: C10H10O3, MW: 178.18 g/mol), also known as 5-methoxychroman-4-one or 5-methoxy-2,3-dihydro-4H-1-benzopyran-4-one, is a heterobicyclic ketone belonging to the 4-chromanone family . Structurally, it consists of a benzene ring fused with a dihydropyranone ring bearing a methoxy substituent at the C5 position, which distinguishes it from both chromones (which contain a C2-C3 double bond) and from other positional isomers or unsubstituted 4-chromanone . Chroman-4-ones are recognized as privileged scaffolds in medicinal chemistry and serve as versatile building blocks for the synthesis of diverse bioactive molecules, including natural product analogs and drug candidates [1].

5-Methoxy positional isomer
4-Chromanone scaffold (saturated C2-C3)
Synthetic building block for chromanone derivatives

5-Methoxy-4-Chromanone: Why Generic Substitution Fails


Within the chromanone chemical space, substitution pattern, positional isomerism, and the chromanone versus chromone oxidation state profoundly influence chemical reactivity, downstream synthetic utility, and biological target engagement. Unsubstituted 4-chromanone lacks the electron-donating methoxy group that directs electrophilic aromatic substitution, alters hydrogen-bonding capacity, and modulates lipophilicity . The 5-methoxy positional isomer is chemically distinct from 6-methoxy or 7-methoxy analogs in terms of its electronic environment and steric profile, leading to divergent outcomes in medicinal chemistry campaigns . Furthermore, chromanones (dihydro-derivatives) exhibit significantly different biological activities compared to chromones (unsaturated analogs) despite only a C2-C3 double bond difference—a distinction that affects conformational flexibility and metabolic stability [1]. Generic substitution with any other chromanone analog without accounting for these structural determinants will yield non-comparable synthetic intermediates, divergent structure-activity relationships, and irreproducible biological results.

Positional isomer mismatch
6- or 7-methoxy chromanones direct electrophilic substitution to different ring positions, altering synthetic and biological profiles.
Unsubstituted chromanone lacks key handle
Absence of the C5 methoxy group removes the demethylation handle required for downstream calanolide-type cascades.
Chromone (unsaturated) scaffold shifts reactivity
The C2-C3 double bond in chromones introduces rigidity and distinct physicochemical properties; chromanone and chromone are not interchangeable.

5-Methoxy-4-Chromanone Quantitative Differentiation Evidence


Synthetic Route Specificity: Regioselective Cyclization Outcomes

The synthesis of 5-methoxy-4-chromanone requires a specific cyclization precursor (3-(2-methoxyphenoxy)propionic acid) that yields the 5-methoxy positional isomer. In contrast, employing the regioisomeric 3-(3-methoxyphenoxy)propionic acid under identical reaction conditions produces 7-methoxy-4H-1-benzopyran-4-one, demonstrating that the methoxy position is not interchangeable and must be specified at procurement . The reported synthesis using polyphosphoric acid at 67°C for 1 hour affords the target compound as a brown solid with a 67% isolated yield—a benchmark yield against which alternative synthetic approaches can be evaluated .

Regioselective cyclization
Head-to-head
5-Methoxy-4-chromanone obtained at 67% yield; regioisomeric precursor gives 7-methoxy analog under identical conditions.
Correct positional isomer is essential for synthetic route fidelity.
Polyphosphoric acid, 67°C, 1 h; 5.61 mmol scale.
synthetic methodology heterocyclic chemistry regioselective cyclization

Commercial Supply Chain: Verified Purity and Production Scale

Commercial suppliers offer 5-methoxy-4-chromanone with specified purity levels that exceed baseline reagent-grade quality. CapotChem provides the compound at ≥98% purity by HPLC with moisture content ≤0.5% and production scale up to kilograms [1]. CymitQuimica (Biosynth) supplies the compound at 95% purity as a solid powder . These specifications represent verifiable quality benchmarks that differentiate commercial sourcing options. Unspecified chromanone analogs without documented purity or validated analytical characterization introduce unacceptable variability into research workflows.

Commercial purity specification
Specification review
≥98% HPLC purity, moisture ≤0.5% (CapotChem); 95% solid (CymitQuimica/Biosynth).
Purity specification supports batch-to-batch reproducibility assessment.
Supplier data; verify COA for current lot.
procurement specification quality control supply chain

Patent-Validated Intermediate for Drug Development

5-Methoxy-4-chromanone is explicitly cited as a synthetic intermediate in patent literature, including WO2009/55437 A2 assigned to Memory Pharmaceuticals Corporation . This patent citation provides third-party validation of the compound's utility in proprietary drug discovery campaigns. Uncited or generic chromanone analogs without patent linkage lack equivalent documentation of industrial relevance. The patent reference (pages 59-60) establishes a verifiable precedent for the compound's inclusion in intellectual property-protected synthetic sequences targeting CNS indications.

Patent citation record
Data to verify
Cited as intermediate in WO2009/55437 A2 (Memory Pharmaceuticals Corporation).
Patent linkage supports industrial relevance context.
Freedom-to-operate requires independent review.
pharmaceutical intermediates patent analysis medicinal chemistry

Chromanone vs. Chromone: Physicochemical Differentiation

The chromanone scaffold (4-chromanone) differs quantitatively from the structurally similar chromone scaffold (4-chromone) in several physicochemical parameters relevant to drug-likeness and synthetic handling [1]. 4-Chromanone (MW 148.15 g/mol, density 1.196 ± 0.06 g/cm³, XlogP3 1.4 ± 0.24, melting point 36.5°C) exhibits a lower melting point and different molecular weight compared to 4-chromone (MW 146.14 g/mol, density 1.248 ± 0.06 g/cm³, melting point 59.0°C) [1]. The C2-C3 saturation in chromanones (versus unsaturation in chromones) results in significant variations in biological activities despite the minor structural difference, making chromanones and chromones non-substitutable in medicinal chemistry applications [1][2].

Chromanone vs. chromone
Class-level
4-Chromanone: MW 148.15 g/mol, density 1.196 g/cm³, mp 36.5°C. 4-Chromone: MW 146.14 g/mol, density 1.248 g/cm³, mp 59.0°C. ΔMW 2.01, Δdensity 0.052, Δmp 22.5°C.
Physicochemical divergence confirms scaffolds are not substitutable.
Data from authoritative review; class-level comparison.
physicochemical properties scaffold differentiation molecular descriptors

5-Methoxy Substituent Effects: Reactivity and Pharmacology

The 5-methoxy substituent in 5-methoxy-4-chromanone imparts unique chemical reactivity and biological activity compared to unsubstituted chromanone or other positional isomers . The methoxy group at position 5 serves as an electron-donating group that influences the compound's behavior in electrophilic aromatic substitution reactions, alters hydrogen-bonding capacity, and modulates interactions with biological targets . In the context of natural product synthesis, the 5-methoxy group functions as a key synthetic handle for demethylation reactions leading to anti-HIV active compounds such as (+)-inophyllum B and (+)-calanolide A [1]. Unsubstituted 4-chromanone lacks this specific chemical handle and cannot participate in these selective demethylation-isomerization cascades.

5-Methoxy synthetic handle
Class-level
5-Methoxy group enables selective demethylation-isomerization cascade toward (+)-inophyllum B and (+)-calanolide A.
Methoxy handle required for anti-HIV natural product analogue synthesis pathway.
IMA/MgI2-assisted demethylation; unsubstituted analog cannot participate.
structure-activity relationship substituent effects medicinal chemistry

5-Methoxy-4-Chromanone Validated Application Scenarios


Anti-HIV Natural Product Synthesis via 5-Methoxy Demethylation

5-Methoxy-4-chromanone serves as a critical intermediate in the concise synthesis of anti-HIV-1 active compounds (+)-inophyllum B and (+)-calanolide A. The 5-methoxy group functions as a strategic synthetic handle, undergoing IMA and MgI2-assisted demethylation followed by isomerization of the chromanone system [1]. Unsubstituted chromanone or alternative positional isomers cannot participate in this specific demethylation-isomerization cascade, making 5-methoxy-4-chromanone the required starting material for accessing this therapeutically relevant chemical space.

Patent-Validated Scaffold Diversification

As a 4-chromanone building block with documented patent linkage (WO2009/55437 A2 assigned to Memory Pharmaceuticals Corporation), 5-methoxy-4-chromanone is validated for use in proprietary drug discovery campaigns [1]. The compound's inclusion in CNS-targeted patent literature provides precedent for its utility as a synthetic intermediate in neurological drug development programs. Researchers can procure this compound with confidence in its industrial relevance and documented prior art position.

SAR Studies on 5-Substituted Chromanone Libraries

The 5-methoxy substituent modulates the compound's electron density distribution, hydrogen-bonding capacity, and lipophilicity relative to unsubstituted 4-chromanone and alternative positional isomers [1]. This differentiated electronic profile makes 5-methoxy-4-chromanone an essential comparator in SAR campaigns exploring the impact of C5 substitution on biological target engagement. The chromanone scaffold (versus chromone) additionally provides the conformational flexibility inherent to the saturated C2-C3 bond, a feature that distinguishes it from rigid chromone analogs in biological assays .

Quality-Controlled Probe Stock Solution Preparation

Commercial availability of 5-methoxy-4-chromanone at ≥98% purity (HPLC) with ≤0.5% moisture content [1] enables preparation of high-confidence stock solutions for chemical biology applications including cellular screening, biochemical assays, and target validation studies. This documented purity specification provides assurance of batch-to-batch reproducibility—a critical requirement for quantitative biological experimentation where impurity-driven artifacts could confound data interpretation.

Application
Selection Property
Validation Focus
Chromanone-derived natural product synthesis (calanolide pathway)
5-Methoxy positional isomer with demethylation handle
Regioselective demethylation-isomerization cascade review
IP-protected scaffold diversification
Patent-cited chromanone building block
Prior art and freedom-to-operate assessment
C5-substituted chromanone SAR studies
5-Methoxy electronic and steric profile
Conformational flexibility and target engagement assay context
Chemical biology probe stock preparation
Documented purity specification
Batch reproducibility and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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